molecular formula C17H16N4O2 B2581681 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1021051-69-3

1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2581681
CAS No.: 1021051-69-3
M. Wt: 308.341
InChI Key: ZIXCNRAXYATCLG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzyl group, a urea moiety, and a pyrido[1,2-a]pyrimidine core, contributes to its distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and properties.

    Benzylurea derivatives: Compounds with a benzylurea moiety but different core structures may exhibit different chemical and biological behaviors.

    Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can provide insights into the structure-activity relationships and the unique features of this compound.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-15(16(22)21-10-6-5-9-14(21)19-12)20-17(23)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCNRAXYATCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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